![molecular formula C27H24ClFN4O4 B2610570 N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-84-8](/img/no-structure.png)

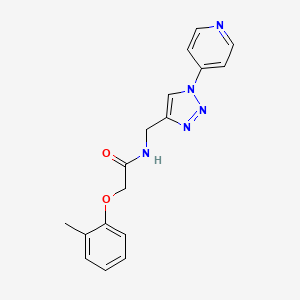

N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

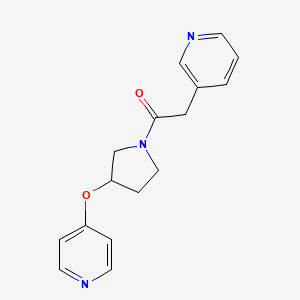

N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C27H24ClFN4O4 and its molecular weight is 522.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Compounds with structures similar to the specified chemical have been investigated for their potent antibacterial activities. For example, novel N-1 substituted naphthyridones and quinolones demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of such compounds to serve as powerful antibacterial agents, with significant potency against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Neurokinin-1 Receptor Antagonists

Another area of application is in the development of neurokinin-1 receptor antagonists. These compounds are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing their potential in treating these conditions (Harrison et al., 2001).

Anticancer Agents

There is a substantial body of work focused on the synthesis and evaluation of derivatives for anticancer activity. For instance, 4-aminoquinoline derivatives have shown effective cytotoxic effects on different human breast tumor cell lines, with some compounds emerging as notably potent against specific cell lines compared to known treatments like chloroquine and amodiaquine (Zhang et al., 2007). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were developed using a one-pot three-component method and evaluated for their antitumor activities against various cancer cell lines, with many compounds exhibiting moderate to high levels of activity (Fang et al., 2016).

Antimicrobial and Antifungal Agents

Compounds with similar chemical structures have also been developed as antimicrobial and antifungal agents. For example, synthesized fluorinated benzothiazolo imidazole compounds showed promising anti-microbial activity, indicating their potential use in treating infections (Sathe et al., 2011).

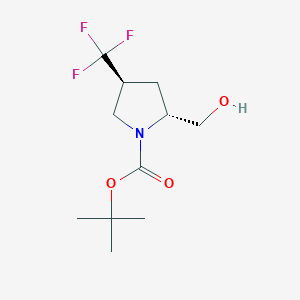

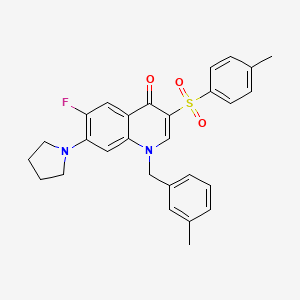

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-oxo-2-(4-fluorophenylamino)acetate to form the intermediate, which is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "3-amino-2,4-dioxo-1,4-dihydroquinazoline", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "2-chlorobenzylamine is reacted with ethyl 2-oxo-2-(4-fluorophenylamino)acetate in the presence of triethylamine and dimethylformamide to form the intermediate.", "Step 2: Synthesis of intermediate", "The intermediate is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of triethylamine and dichloromethane to form the final product.", "Step 3: Purification of final product", "The final product is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 4: Conversion of final product to N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The final product is reacted with butanoyl chloride in the presence of triethylamine and dichloromethane to form the desired compound.", "Step 5: Purification of N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The compound is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 6: Final product", "N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is obtained as the final product." ] } | |

| 866014-84-8 | |

Fórmula molecular |

C27H24ClFN4O4 |

Peso molecular |

522.96 |

Nombre IUPAC |

N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C27H24ClFN4O4/c28-22-8-3-1-6-18(22)16-30-24(34)10-5-15-32-26(36)21-7-2-4-9-23(21)33(27(32)37)17-25(35)31-20-13-11-19(29)12-14-20/h1-4,6-9,11-14H,5,10,15-17H2,(H,30,34)(H,31,35) |

Clave InChI |

QOGWFMGLPTZLOQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

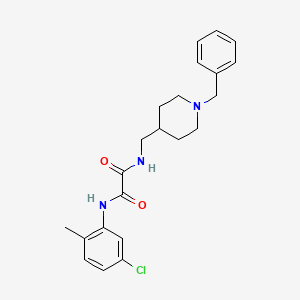

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)

![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)

![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)